molecular formula C22H21NO3 B4408232 2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide

2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide

Cat. No. B4408232
M. Wt: 347.4 g/mol
InChI Key: UTGHUYWLKIUPFW-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site, thereby increasing the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in the brain, this compound has been found to reduce oxidative stress and inflammation. Additionally, this compound has been reported to have anti-inflammatory effects in the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been found to be stable under a wide range of conditions, making it suitable for various experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(benzyloxy)-N-(4-methoxy-2-methylphenyl)benzamide. One potential area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as cardiovascular disease and inflammation. Finally, the development of novel synthesis methods for this compound and its derivatives may lead to more cost-effective production and wider availability for research purposes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 2-(benzyloxy)benzoic acid with 4-methoxy-2-methylaniline, and it has been reported to yield this compound in high purity and yield. This compound has been extensively studied for its potential applications in cancer research, neuroprotection, and drug discovery, and it has been found to have several biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of novel therapies and applications of this compound.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-16-14-18(25-2)12-13-20(16)23-22(24)19-10-6-7-11-21(19)26-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGHUYWLKIUPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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